molecular formula C18H17N5O2S B11285900 2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11285900
M. Wt: 367.4 g/mol
InChI Key: HKJSPSJIZBLIHL-UHFFFAOYSA-N
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Description

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a pyridinylmethyl group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The phenylcarbamoyl group is then introduced via a carbamoylation reaction, and the pyridinylmethyl group is added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and phenylcarbamoyl group can bind to active sites on enzymes, inhibiting their activity. The pyridinylmethyl group may interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is unique due to the combination of its thiazole ring, phenylcarbamoyl group, and pyridinylmethyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H17N5O2S/c24-16(20-11-14-8-4-5-9-19-14)10-15-12-26-18(22-15)23-17(25)21-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,24)(H2,21,22,23,25)

InChI Key

HKJSPSJIZBLIHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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